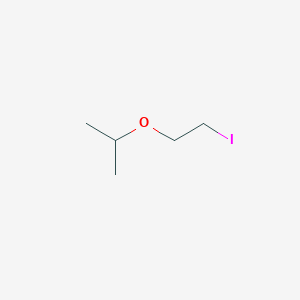

2-(2-Iodoethoxy)propane

Description

BenchChem offers high-quality 2-(2-Iodoethoxy)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Iodoethoxy)propane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-iodoethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11IO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIHFAMNCKJWKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318958-37-1 | |

| Record name | 2-(2-iodoethoxy)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Iodo-2-isopropoxyethane chemical structure and molecular weight

Content Type: Technical Guide / Synthetic Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Chemical Identity & Physicochemical Profiling[1][2][3][4][5][6]

1-Iodo-2-isopropoxyethane is a specialized alkylating agent utilized in medicinal chemistry to introduce the isopropoxyethyl motif. This moiety often serves as a lipophilic spacer or a solubilizing tail in drug candidates, modulating LogP and metabolic stability.

Unlike its commercially ubiquitous chloride analog (2-(2-chloroethoxy)propane), the iodide variant is frequently synthesized in situ or on-demand due to its higher reactivity and sensitivity to light.

Structural Specifications

| Property | Value | Notes |

| IUPAC Name | 1-iodo-2-(propan-2-yloxy)ethane | Also: 2-(2-iodoethoxy)propane |

| Molecular Formula | ||

| Molecular Weight | 214.04 g/mol | Calculated based on standard atomic weights |

| Structure | Ether linkage connects isopropyl and ethyl iodide groups | |

| Physical State | Liquid (Colorless to pale yellow) | Darkens upon storage (liberation of |

| Predicted Density | ~1.45 – 1.55 g/mL | Significantly denser than the chloro-analog (~0.95 g/mL) |

| Boiling Point | ~60–65 °C @ 10 mmHg | Est.[1][2][3][4][5][6] Decomposes at atmospheric pressure >150°C |

Precursor Mapping

The synthesis of this molecule relies on two primary commercially available precursors:

Synthetic Pathways & Process Chemistry

For pharmaceutical applications requiring high purity, the Finkelstein Reaction (Method A) is preferred due to the ease of removing inorganic salts compared to phosphorus byproducts found in the Appel reaction.

Method A: Finkelstein Halogen Exchange (Recommended)

This method converts the stable chloride precursor into the reactive iodide using sodium iodide in acetone. The driving force is the precipitation of NaCl, which is insoluble in acetone.

Reaction Scheme:

Protocol:

-

Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloroethoxy)propane (1.0 eq) in anhydrous acetone (0.5 M concentration).

-

Reagent: Add Sodium Iodide (NaI) (1.5 eq). Note: NaI is hygroscopic; dry in an oven at 110°C for 4 hours prior to use.

-

Activation: Reflux the mixture for 18–24 hours. A white precipitate (NaCl) will form.

-

Workup:

-

Cool to room temperature and filter off the NaCl solid.

-

Concentrate the filtrate under reduced pressure (Rotavap, <40°C) to remove acetone.

-

Redissolve the residue in diethyl ether or MTBE.

-

Wash with 10% aqueous

(Sodium Thiosulfate) to remove any free iodine (yellow color). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Vacuum distillation is required for >98% purity.

Method B: Modified Appel Reaction (Direct Iodination)

Used when starting from the alcohol (2-Isopropoxyethanol).

Reaction Scheme:

Critical Control Point: This reaction generates Triphenylphosphine oxide (

Reaction Pathway Visualization

The following diagram illustrates the synthetic logic and critical intermediates.

Figure 1: Synthetic pathways comparing Finkelstein Halogen Exchange (Blue) vs. Appel Iodination (Red).

Analytical Characterization (Expected Data)

Researchers should validate the structure using

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.20 – 3.30 | Triplet | 2H | Upfield shift due to Iodine | |

| 3.65 – 3.75 | Triplet | 2H | Ether methylene | |

| 1.15 – 1.20 | Doublet | 6H | Isopropyl methyls | |

| 3.55 – 3.65 | Septet | 1H | Isopropyl methine |

Note: Data is predicted based on characteristic shifts of primary alkyl iodides and glycol ethers.

Safety & Handling Protocols

Hazard Classification:

-

Alkylating Agent: High potential for DNA alkylation. Handle as a potential carcinogen.

-

Lachrymator: May cause eye irritation similar to other halo-ethers.

Storage Stability: Primary alkyl iodides are sensitive to light and heat.

-

Light: Store in amber glass vials wrapped in aluminum foil.

-

Stabilization: Add a small piece of Copper wire or Silver wool to the vial. This scavenges free iodine radicals (

) that catalyze decomposition, preventing the liquid from turning dark brown. -

Temperature: Store at 2–8°C.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8006, 2-Isopropoxyethanol. Retrieved from [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8022540, 2-(2-Chloroethoxy)propane. Retrieved from [Link]

- Finkelstein, H. (1910).Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.

-

Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Protocols. Retrieved from [Link]

Sources

- 1. 2-[2-(2-Chloroethoxy)ethoxy]propane | C7H15ClO2 | CID 15171481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Iodo-2-(2-methoxyethoxy)ethane | C5H11IO2 | CID 15698033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propane, 2,2-diethoxy- (CAS 126-84-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,2-di((1-ethoxy)ethoxy) propane, 67715-79-1 [thegoodscentscompany.com]

- 6. CAS 109-59-1: 2-Isopropoxyethanol | CymitQuimica [cymitquimica.com]

Technical Guide: Isopropyl 2-Iodoethyl Ether Synthesis & Application

[1][2][3]

Document Control:

-

Target Molecule: Isopropyl 2-iodoethyl ether (1-iodo-2-isopropoxyethane)[1][2][3]

-

Molecular Formula:

[1][2] -

Role: Alkylating Building Block / Linker Motif

Part 1: Chemical Profile & Strategic Utility[1][3]

The "Goldilocks" Ether Linker

In drug discovery, the isopropoxyethyl group serves a distinct role compared to simple methoxy or ethoxy chains.[1][2][3] While polyethylene glycol (PEG) chains are used for solubility, they can introduce polydispersity issues.[1][2][3] The isopropoxyethyl unit acts as a monodisperse, lipophilic spacer .[1][2][3]

-

Lipophilicity Modulation: The terminal isopropyl group adds steric bulk and lipophilicity (

) compared to a straight ethyl chain, potentially improving blood-brain barrier (BBB) penetration or metabolic stability against dealkylation.[1][2][3] -

Reactivity: The iodo-terminus is a "soft" electrophile, ideal for

reactions with sulfur, nitrogen, and oxygen nucleophiles under mild conditions where chlorides or bromides might require forcing conditions.[1][2][3]

Physical Properties (Experimental & Predicted)

| Property | Value / Observation | Experimental Note |

| Molecular Weight | 214.05 g/mol | High atom economy waste in synthesis ( |

| Boiling Point | ~65–70 °C @ 15 mmHg | Est.[2][3] Decomposes/discolors near atmospheric BP (~150°C).[2][3] |

| Density | ~1.45 g/mL | Significantly denser than water due to Iodine.[2][3] |

| Appearance | Colorless to pale yellow oil | Darkens (iodine release) upon light exposure.[2][3] |

| Solubility | DCM, THF, Et2O, Toluene | Immiscible with water.[1][2][3] |

Part 2: Retrosynthetic Analysis & Pathways[1][2][3]

We define two primary routes for synthesis. Route A is preferred for bulk scale-up due to atom economy and cost.[2][3] Route B is preferred for laboratory-scale, high-purity needs starting from the alcohol.[1][2][3]

Figure 1: Retrosynthetic pathways. Route A utilizes halogen exchange; Route B utilizes dehydroxy-iodination.[1][2][3]

Part 3: Detailed Synthesis Protocols

Method A: The Finkelstein Exchange (Recommended for Scale)

This method utilizes the solubility difference between Sodium Iodide (soluble in acetone) and Sodium Chloride (insoluble) to drive the equilibrium forward (Le Chatelier's principle).[1][2]

Reagents:

Protocol:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[2][3] -

Dissolution: Dissolve NaI (1.5 eq) in anhydrous Acetone (0.5 M concentration relative to substrate). The solution should be clear yellow.[1][2][3]

-

Addition: Add 2-Chloroethyl isopropyl ether (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone).

-

Workup:

-

Purification: Vacuum distillation is required.[1][2][3] Collect the fraction boiling at ~68°C / 15 mmHg (approximate).

Method B: The Appel Reaction (From Alcohol)

Ideal when the chloride precursor is unavailable or if strictly neutral conditions are required to avoid side reactions.[1][3]

Reagents:

Protocol:

-

Setup: Flame-dry a flask and cool under Argon. Add

and Imidazole in DCM.[1][2][3] -

Iodine Addition: Cool to 0°C. Add Iodine portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the active phosphonium species forms.[1][2][3]

-

Substrate Addition: Add 2-Isopropoxyethanol (1.0 eq) dropwise at 0°C.

-

Reaction: Allow to warm to room temperature. Stir for 2–4 hours.

-

Workup:

-

Purification: Flash column chromatography (100% Hexanes

5% EtOAc/Hexanes). The iodide moves near the solvent front.[1][2][3]

Part 4: Quality Control & Characterization[1][2][3]

Trustworthiness in synthesis requires validation.[1][2][3] The following spectral markers confirm the identity of the product.

| Technique | Expected Signal | Structural Assignment |

| 1H NMR (CDCl3) | Isopropyl methyls ( | |

| Iodomethyl protons ( | ||

| Isopropyl methine ( | ||

| Ethoxy protons ( | ||

| 13C NMR | Carbon attached to Iodine (Shielded) | |

| GC-MS | M+ 214 | Molecular Ion (often weak).[1][2] |

| m/z 127 |

Purity Check:

Part 5: Applications & Handling[1][2][3]

Application Workflow: Phenolic Alkylation

The most common use is alkylating phenols (e.g., Tyrosine residues or pharmacophore scaffolds).[1][2][3]

Figure 2: Standard alkylation workflow.[1][2] Cesium Carbonate is recommended in DMF/ACN for faster kinetics.[1][2][3]

Stability & Safety (Critical)

-

Light Sensitivity: The C-I bond is weak (approx. 50 kcal/mol).[2][3] Photolysis generates Iodine radicals.[2][3] Store in amber glass wrapped in foil.

-

Stabilization: Store over a few strands of Copper wire (Cu) or Silver wool to scavenge free iodine.[2][3]

-

Cold Storage: Keep at -20°C to prevent slow elimination to the vinyl ether.[3]

-

Carcinogenicity: As an alkylating agent, treat as a potential mutagen.[1][2][3] Use double-gloving and work in a fume hood.[2][3]

References

-

Finkelstein Reaction Mechanism: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed.[1][2][3] Wiley-Interscience.[2][3] (General reference for Finkelstein kinetics and solvent effects).

-

Appel Reaction Protocols: Appel, R. (1975).[1][2][3] "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage."[1][2][3] Angewandte Chemie International Edition, 14(12), 801–811.[1][2][3] Link[1][2]

-

Properties of Halo-Ethers: National Center for Biotechnology Information. PubChem Compound Summary for CID 20059, 2-Chloroethyl isopropyl ether.[1][2][3] Link (Note: Physical property estimations for the iodo-variant are derived from the chloro-analog data found here).[1][2]

-

Safety of Alkyl Iodides: ECHA (European Chemicals Agency).[2][3][5] Registration Dossier for Alkyl Iodides. Link[1][2]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. BIS(2-CHLOROISOPROPYL)ETHER CAS#: 108-60-1 [m.chemicalbook.com]

- 3. CAS 625-54-7: Ethyl isopropyl ether | CymitQuimica [cymitquimica.com]

- 4. acp.copernicus.org [acp.copernicus.org]

- 5. Ethyl isopropyl ether | C5H12O | CID 12256 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Acquisition and Application of 2-(2-Iodoethoxy)propane for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Part 1: Sourcing and Acquisition of 2-(2-Iodoethoxy)propane

A survey of major chemical suppliers reveals that 2-(2-Iodoethoxy)propane is not a stock chemical. This necessitates a more strategic approach to its acquisition for research purposes. Researchers have two primary avenues: engaging a custom synthesis service or preparing the compound in-house from a commercially available precursor.

Option 1: Custom Synthesis Services

For laboratories without a dedicated synthetic chemistry focus or those requiring a certified, high-purity standard, outsourcing the synthesis is a viable option. Several companies specialize in the custom synthesis of fine and rare chemicals.

Key Advantages:

-

Expertise: Access to experienced synthetic chemists and advanced analytical capabilities.[1][2][3]

-

Time-Saving: Frees up internal resources to focus on downstream applications.

-

Quality Assurance: Compounds are typically delivered with a certificate of analysis (CoA) detailing purity and characterization data.

Considerations:

-

Cost: Custom synthesis is generally more expensive than purchasing a catalog chemical.

-

Lead Time: The synthesis, purification, and analysis can take several weeks to months.

Table 1: Representative Custom Synthesis Providers

| Company | Key Strengths | Website |

| Polysciences, Inc. | Over 60 years of experience in fine and hard-to-find chemicals for various industries.[1] | |

| Otava Chemicals | Expertise in organic molecule synthesis for biotech and pharmaceutical applications.[2] | [Link] |

| Taros Chemicals | Specializes in complex, multi-step organic and organometallic synthesis.[3] | [Link] |

| Richman Chemical Inc. | Offers a full range of custom synthesis and U.S.-based manufacturing services.[4] | [Link] |

| Life Chemicals | Over 30 years of experience in custom organic synthesis for drug discovery and medicinal chemistry.[5] |

Option 2: In-House Synthesis via Finkelstein Reaction

A more cost-effective and immediate approach for laboratories equipped for organic synthesis is the in-house preparation of 2-(2-Iodoethoxy)propane. The most logical and widely used method for this transformation is the Finkelstein reaction , a nucleophilic substitution that converts an alkyl chloride or bromide to an alkyl iodide.[6][7][8]

The commercially available precursor, 2-(2-Chloroethoxy)propane (CAS No: 13830-12-1), is the ideal starting material.[9][10]

Table 2: Supplier Information for 2-(2-Chloroethoxy)propane

| Supplier | Product Information |

| Pharmaffiliates | Provides 2-(2-Chloroethoxy)propane as a miscellaneous compound for the synthesis of biologically active small molecules. Storage is recommended at 2-8°C.[9] |

Caption: Finkelstein reaction for the synthesis of 2-(2-Iodoethoxy)propane.

Part 2: Experimental Protocol for In-House Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 2-(2-Iodoethoxy)propane from 2-(2-Chloroethoxy)propane.

Materials and Equipment

-

Reagents:

-

2-(2-Chloroethoxy)propane (>95%)

-

Sodium iodide (NaI), anhydrous (≥99%)

-

Acetone, anhydrous (ACS grade, ≥99.5%)

-

Diethyl ether, anhydrous

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add sodium iodide (1.5 to 2.0 molar equivalents relative to the starting chloride).

-

Add anhydrous acetone to the flask to dissolve the sodium iodide. A typical concentration is in the range of 0.5 to 1.0 M.

-

-

Addition of Starting Material:

-

To the stirring solution of sodium iodide in acetone, add 2-(2-Chloroethoxy)propane (1.0 molar equivalent) dropwise at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux (the boiling point of acetone is approximately 56°C) and maintain reflux with vigorous stirring. A white precipitate of sodium chloride will form as the reaction progresses.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours. A similar reaction converting a chloro-analog to an iodo-analog was stirred at reflux for 5 hours and then at room temperature for 16 hours.[12]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated sodium chloride. Wash the solid with a small amount of fresh acetone.

-

Combine the filtrate and the washings and concentrate the solution using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether.

-

Wash the ether solution sequentially with water, a saturated aqueous solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-(2-Iodoethoxy)propane.

-

-

Purification (Optional):

-

If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

-

Caption: Workflow for the in-house synthesis of 2-(2-Iodoethoxy)propane.

Part 3: Safety, Handling, and Storage

Hazard Assessment

-

Alkylating Agent: Alkyl iodides are reactive alkylating agents and should be treated as potentially toxic and mutagenic.

-

Flammability: The chloro-analog is a flammable liquid. Assume the iodo-compound is also flammable and keep it away from ignition sources.

-

Irritant: Likely to be an irritant to the skin, eyes, and respiratory tract.

Handling Precautions

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Inert Atmosphere: While not strictly necessary for handling, the compound may be sensitive to light and air over time, leading to decomposition and the formation of iodine.

Storage Recommendations

-

Container: Store in a tightly sealed, amber glass bottle to protect from light.

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended, similar to its chloro-precursor.[9]

-

Inert Gas: Storing under an inert atmosphere (argon or nitrogen) can prolong shelf life.

Conclusion

2-(2-Iodoethoxy)propane, while not a commercially available catalog item, is accessible to the research community through either custom synthesis or a straightforward and reliable in-house preparation via the Finkelstein reaction. By understanding the synthetic route and adhering to proper safety protocols, researchers can effectively produce this valuable intermediate for their studies in drug development, medicinal chemistry, and materials science. This guide provides the necessary framework for making informed decisions on its acquisition and for its safe and efficient synthesis and handling in the laboratory.

References

- Academax. (n.d.). An Improved Synthesis of 2, 2-Diethoxypropane by Using Triethyl Orthofomate.

- Benchchem. (n.d.). Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol.

- Eureka | Patsnap. (2018, February 2). The preparation method of 2-propoxyl ethyl chloride.

- J&K Scientific LLC. (2025, February 17). Finkelstein Reaction.

- SATHEE - IIT Kanpur. (n.d.). Finkelstein Reaction.

- YouTube. (2023, January 27). Finkelstein Reaction for the preparation of Alkyl iodide|| Halogen exchange method.

- Tiwari Academy. (2024, February 6). How is the synthesis of alkyl iodides achieved in the Finkelstein reaction, and what is the role of NaI in this process?

- Organic Syntheses Procedure. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7).

- Pharmaffiliates. (n.d.). CAS No : 13830-12-1 | Product Name : 2-(2-Chloroethoxy)propane.

- PubChem. (n.d.). 2-[2-(2-Chloroethoxy)ethoxy]propane.

- PubChem. (n.d.). 2-(2-Chloroethoxy)propane.

- PubChemLite. (n.d.). 2-(2-iodoethoxy)propane (C5H11IO).

- Polysciences. (n.d.). Custom Synthesis Services | Specialty Chemicals.

- Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution.

- Otava Chemicals. (n.d.). Custom Synthesis.

- Taros Chemicals. (n.d.). Custom Synthesis Service for your key compounds.

- Richman Chemical Inc. (n.d.). Custom Synthesis | Toll Manufacturing | Raw Material Sourcing.

- Life Chemicals. (2024, November 1). Custom Synthesis Services | Contract Research.

- TCI AMERICA. (n.d.). 2,2-Diethoxypropane | 126-84-1.

Sources

- 1. polysciences.com [polysciences.com]

- 2. Custom Synthesis [otavachemicals.com]

- 3. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 4. Richman Chemical Inc. | Custom Synthesis | Toll Manufacturing | Raw Material Sourcing [richmanchemical.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. jk-sci.com [jk-sci.com]

- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]

- 8. youtube.com [youtube.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. discussion.tiwariacademy.com [discussion.tiwariacademy.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Iodo-2-(propan-2-yloxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2-(propan-2-yloxy)ethane, colloquially referred to as 2-isopropoxyethyl iodide, is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, incorporating both an ether linkage and a reactive primary iodide, renders it a versatile building block for the introduction of the isopropoxyethyl moiety in the synthesis of more complex molecules. This guide provides a comprehensive overview of its nomenclature, synthesis, predicted properties, and reactivity, offering valuable insights for its application in research and development, particularly in the realm of medicinal chemistry and materials science. While this specific molecule is not extensively documented in the literature, this guide extrapolates its characteristics from well-established principles of organic chemistry and data from analogous compounds.

Nomenclature and Structure

The systematic IUPAC name for this compound is 1-iodo-2-(propan-2-yloxy)ethane .

Synonyms:

-

2-isopropoxyethyl iodide

-

Isopropyl 2-iodoethyl ether

Structural Representation:

Molecular Structure of 1-Iodo-2-(propan-2-yloxy)ethane

Synthesis and Mechanistic Considerations

The synthesis of 1-iodo-2-(propan-2-yloxy)ethane can be approached through several established synthetic methodologies. The most logical and efficient routes involve the formation of the ether linkage followed by iodination, or vice versa.

Method 1: Williamson Ether Synthesis followed by Finkelstein Reaction

This two-step approach is a classic and reliable method for the preparation of unsymmetrical ethers and subsequent conversion to the desired iodide.

Step 1: Synthesis of 2-(Isopropoxy)ethanol via Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[1][2] In this step, sodium isopropoxide is reacted with 2-chloroethanol or 2-bromoethanol. The alkoxide is typically prepared in situ by reacting isopropanol with a strong base like sodium hydride.

-

Reaction: (CH₃)₂CHOH + NaH → (CH₃)₂CHONa + H₂ (CH₃)₂CHONa + ClCH₂CH₂OH → (CH₃)₂CHOCH₂CH₂OH + NaCl

-

Experimental Protocol:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (1.1 equivalents) is suspended in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

The flask is cooled in an ice bath, and isopropanol (1.0 equivalent) is added dropwise. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.

-

A solution of 2-chloroethanol (1.0 equivalent) in anhydrous THF is then added dropwise to the alkoxide solution.

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reaction.

-

After cooling, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2-(isopropoxy)ethanol.

-

Step 2: Conversion of 2-(Isopropoxy)ethanol to 1-Iodo-2-(propan-2-yloxy)ethane via Finkelstein Reaction

The Finkelstein reaction is an SN2 reaction that involves the exchange of a halide.[3] To achieve this, the hydroxyl group of 2-(isopropoxy)ethanol is first converted to a better leaving group, such as a tosylate or mesylate, which is then displaced by iodide. A more direct conversion of the alcohol to the iodide can also be achieved.[4]

-

Reaction (via Tosylate): (CH₃)₂CHOCH₂CH₂OH + TsCl → (CH₃)₂CHOCH₂CH₂OTs + HCl (CH₃)₂CHOCH₂CH₂OTs + NaI → (CH₃)₂CHOCH₂CH₂I + NaOTs

-

Experimental Protocol (via Tosylate):

-

2-(Isopropoxy)ethanol (1.0 equivalent) is dissolved in pyridine or dichloromethane.

-

The solution is cooled in an ice bath, and p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) is added portion-wise.

-

The reaction is stirred at 0°C for several hours and then allowed to warm to room temperature overnight.

-

The reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

-

The resulting tosylate is dissolved in acetone, and sodium iodide (1.5 equivalents) is added.

-

The mixture is heated at reflux for several hours. The progress of the reaction can be monitored by the precipitation of sodium tosylate.[3]

-

After completion, the mixture is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give the final product, 1-iodo-2-(propan-2-yloxy)ethane.

-

Synthetic Pathway via Williamson Ether Synthesis and Finkelstein Reaction

Method 2: Alkoxymercuration-Demercuration followed by Iodination

An alternative approach involves the formation of the ether from an alkene, followed by conversion of the resulting alcohol to the iodide.

Step 1: Synthesis of 2-(Isopropoxy)ethanol via Alkoxymercuration-Demercuration

This method achieves the Markovnikov addition of an alcohol across a double bond.[5]

-

Reaction: CH₂=CH₂ + (CH₃)₂CHOH + Hg(OAc)₂ → Intermediate Intermediate + NaBH₄ → (CH₃)₂CHOCH₂CH₂OH

-

Experimental Protocol:

-

Ethene gas is bubbled through a solution of mercury(II) acetate in isopropanol.

-

After the reaction is complete, an aqueous solution of sodium borohydride is added to the mixture to replace the mercury with hydrogen.

-

The product, 2-(isopropoxy)ethanol, is then isolated and purified.

-

Step 2: Conversion to 1-Iodo-2-(propan-2-yloxy)ethane

This step is identical to Step 2 in Method 1.

Predicted Physicochemical Properties

Due to the lack of experimental data for 1-iodo-2-(propan-2-yloxy)ethane, its physical properties can be estimated based on analogous compounds.

| Property | Predicted Value | Basis for Estimation |

| Molecular Formula | C₅H₁₁IO | - |

| Molecular Weight | 214.04 g/mol | - |

| Appearance | Colorless to light yellow liquid | Alkyl iodides are often colorless but can develop a yellowish tint upon exposure to light due to the formation of iodine. Ethers are typically colorless.[6] |

| Boiling Point | ~170-190 °C | Higher than the corresponding chloro- or bromo-analogs due to the larger size and polarizability of the iodine atom, leading to stronger van der Waals forces. The boiling points of ethers are comparable to alkanes of similar molecular weight.[7] |

| Density | ~1.5 g/mL | Significantly denser than water due to the presence of the heavy iodine atom. |

| Solubility | Sparingly soluble in water, soluble in common organic solvents (e.g., ether, chloroform, acetone). | The ether group can act as a hydrogen bond acceptor, conferring slight water solubility. The overall molecule is largely nonpolar.[8] |

Spectroscopic Characterization

The structure of 1-iodo-2-(propan-2-yloxy)ethane can be confirmed using standard spectroscopic techniques.

-

¹H NMR: The spectrum would be expected to show characteristic signals for the isopropoxy and iodoethyl groups.

-

A doublet for the two methyl groups of the isopropyl moiety.

-

A septet for the methine proton of the isopropyl group.

-

Two triplets for the two methylene groups of the ethyl chain. The methylene group adjacent to the iodine atom would be expected to be the most downfield of these due to the deshielding effect of the iodine. Protons on carbons adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[9]

-

-

¹³C NMR: The spectrum would show distinct signals for each of the five carbon atoms. The carbon atom bonded to the iodine would be significantly shifted upfield compared to a carbon bonded to a less electronegative halogen. Carbons adjacent to the ether oxygen would appear in the 50-80 ppm range.[9]

-

IR Spectroscopy: The most prominent feature would be a strong C-O stretching vibration in the region of 1050-1150 cm⁻¹.[10] The C-I stretch is typically weak and falls in the far-infrared region, often outside the range of standard laboratory spectrometers.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of an iodine atom and cleavage of the ether bond.

Reactivity and Applications

The reactivity of 1-iodo-2-(propan-2-yloxy)ethane is dominated by the chemistry of the carbon-iodine bond.

Nucleophilic Substitution Reactions

The primary alkyl iodide is an excellent substrate for SN2 reactions. The carbon atom bonded to the iodine is electrophilic and susceptible to attack by a wide range of nucleophiles.

General SN2 Reaction of 1-Iodo-2-(propan-2-yloxy)ethane

This reactivity makes it a valuable reagent for introducing the isopropoxyethyl group into various molecules. Potential applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of drug candidates, where the ether moiety can improve pharmacokinetic properties such as solubility and metabolic stability.

-

Materials Science: In the synthesis of functionalized polymers and other materials.

Ether Cleavage

Ethers are generally unreactive, but they can be cleaved by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr).[11][12] In the case of 1-iodo-2-(propan-2-yloxy)ethane, treatment with excess HI would likely lead to the cleavage of the ether bond, ultimately yielding diiodoethane and isopropanol.

Safety and Handling

As with all alkyl iodides and ethers, appropriate safety precautions must be taken when handling 1-iodo-2-(propan-2-yloxy)ethane.

-

Toxicity: Alkyl iodides are generally considered to be toxic and should be handled in a well-ventilated fume hood. Ethers can cause drowsiness and dizziness upon inhalation.[13][14]

-

Flammability: While the high iodine content reduces its flammability compared to simple ethers, it should still be treated as a flammable substance.

-

Light Sensitivity: Alkyl iodides can decompose upon exposure to light, releasing free iodine. Therefore, the compound should be stored in amber bottles in a cool, dark place.

-

Peroxide Formation: Ethers are known to form explosive peroxides upon exposure to air and light.[15] Although the presence of the iodide may influence this process, it is prudent to test for the presence of peroxides before heating or distilling the compound.

Conclusion

1-Iodo-2-(propan-2-yloxy)ethane is a valuable, albeit not commonly available, synthetic intermediate. Its bifunctional nature allows for the strategic introduction of the isopropoxyethyl group in a variety of chemical transformations. A thorough understanding of its synthesis, predicted properties, and reactivity, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The synthetic routes described, based on fundamental and reliable organic reactions, provide a practical framework for its preparation. As with any chemical, especially one with limited documented data, all handling and reactions should be conducted with appropriate caution and adherence to safety protocols.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

J&K Scientific LLC. Williamson Ether Synthesis. 2025. [Link]

-

ResearchGate. Synthesis of β‐iodo alkyl ethers 4, 5 and 6 using different alcohols... [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

-

Chemguide. triiodomethane (iodoform) reaction with alcohols. [Link]

-

Iodine in organic synthesis. [Link]

-

Wikipedia. Vinyl iodide functional group. [Link]

-

Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Alkyl iodide synthesis by iodination or substitution. [Link]

-

Chemistry LibreTexts. 9.8: Reactions of Ethers. 2015. [Link]

-

Chemistry LibreTexts. 18.2: Preparing Ethers. 2025. [Link]

-

Master Organic Chemistry. Acidic cleavage of ethers (SN2). [Link]

-

ACS Publications. Detritylation of Ethers Using Iodine−Alcohol Reagents: An Acid-Catalyzed Reaction | The Journal of Organic Chemistry. [Link]

-

Chemistry LibreTexts. 18.1: Names and Properties of Ethers. 2024. [Link]

-

Organic Chemistry Portal. Finkelstein Reaction. [Link]

-

Health and Safety Department. Ethers | Health & Safety. 2024. [Link]

-

ResearchGate. (PDF) Iodine in Organic Synthesis. 2025. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [https://www.rjpbcs.com/pdf/2016_7(6)/[16].pdf]([Link]16].pdf)

-

Chemia. Iodoalkane synthesis: Iodination reactions with halogen exchange (2): Discussion series on bromination/iodination reactions 13. 2022. [Link]

-

Environment, Health & Safety. Use of Ether. [Link]

-

A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. [Link]

-

Chemistry LibreTexts. 4.1: Names and Properties of Ethers. 2025. [Link]

-

Doc Brown's Chemistry. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes. 2026. [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Iodine-catalyzed disproportionation of aryl-substituted ethers under solvent-free reaction conditions. [Link]

-

CK-12 Foundation. Physical and Chemical Properties of Ethers. 2026. [Link]

-

Chemistry LibreTexts. 14.2: Spectroscopy of Ethers. 2019. [Link]

-

BYJU'S. Finkelstein Reaction. [Link]

-

OpenStax. 18.1 Names and Properties of Ethers - Organic Chemistry. 2023. [Link]

-

SATHEE - IIT Kanpur. Finkelstein Reaction. [Link]

-

Web pdf template. Ether: It's hazards and safe use. [Link]

-

Oregon State University. CH 336: Ether Spectroscopy. 2020. [Link]

-

Oreate AI Blog. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers. 2026. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. jk-sci.com [jk-sci.com]

- 3. byjus.com [byjus.com]

- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Halogenoalkanes physical properties hazards uses applications of haloalkanes boiling point trends solubility alkyl halides advanced A level organic chemistry revision notes [docbrown.info]

- 7. 18.1 Names and Properties of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 8. CK12-Foundation [flexbooks.ck12.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. Decoding the Ether: Understanding Infrared Spectroscopy of Ethers - Oreate AI Blog [oreateai.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 14. ehs.wisc.edu [ehs.wisc.edu]

- 15. 18.1 Names and Properties of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Purity Synthesis of 2-(2-Iodoethoxy)propane

Abstract & Scope

This application note details the synthesis of 2-(2-iodoethoxy)propane (also known as 1-iodo-2-isopropoxyethane), a valuable alkylating agent and linker in medicinal chemistry.[1][2] Due to the presence of the acid-sensitive isopropyl ether functionality, the synthesis requires conditions that avoid strong Lewis acids or harsh acidic refluxes which could lead to ether cleavage.[1][2]

We present two validated protocols:

-

Protocol A (The Precision Route): A modified Appel reaction utilizing triphenylphosphine (

), iodine ( -

Protocol B (The Scalable Route): A two-step sequence involving mesylation followed by Finkelstein iodination. This route is preferred for process-scale applications (

g) to avoid the chromatographic removal of triphenylphosphine oxide.[1][2]

Chemical Background & Retrosynthesis[2]

The transformation involves the conversion of a primary alcohol to a primary iodide while preserving the secondary ether linkage.

Reaction Scheme:

Strategic Considerations:

-

Ether Stability: The isopropyl group is susceptible to cleavage by strong acids (forming isopropyl cation/isopropanol).[2] Therefore, direct reflux with concentrated HI is not recommended .[2]

-

Leaving Group Activation: The hydroxyl group is a poor leaving group. Protocol A activates it as an oxyphosphonium salt; Protocol B activates it as a sulfonate ester.[2]

Protocol A: Modified Appel Reaction (Research Scale)

This protocol utilizes the Appel reaction , driven by the formation of the strong phosphorus-oxygen bond in triphenylphosphine oxide (

Reagents & Materials

| Reagent | Equiv.[3][4] | MW ( g/mol ) | Role |

| 2-Isopropoxyethanol | 1.0 | 104.15 | Substrate |

| Triphenylphosphine ( | 1.2 | 262.29 | Activator |

| Iodine ( | 1.2 | 253.81 | Iodinating Agent |

| Imidazole | 1.5 | 68.08 | Base / Scavenger |

| Dichloromethane (DCM) | Solvent | - | Reaction Medium |

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and an addition funnel.

-

Solubilization: Charge the flask with Triphenylphosphine (1.2 equiv) and Imidazole (1.5 equiv). Add anhydrous DCM (10 mL per gram of substrate) and stir until dissolved.

-

Iodine Addition: Cool the solution to 0 °C (ice bath). Add Iodine (1.2 equiv) portion-wise over 15 minutes.

-

Observation: The solution will turn a deep dark brown/violet color. Stir for 15 minutes until a yellow/orange suspension forms (formation of the iodophosphonium salt).

-

-

Substrate Addition: Add 2-Isopropoxyethanol (1.0 equiv) dropwise via the addition funnel over 20 minutes, maintaining the temperature < 5 °C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 4–6 hours.

-

Self-Validating Check: The reaction mixture often lightens in color as the iodine is consumed. Monitor by TLC (System: 10% EtOAc/Hexanes).[2] The alcohol spot (

) should disappear, replaced by a high

-

-

Workup:

-

Filter the mixture through a fritted funnel to remove the bulk of the precipitated imidazole hydroiodide.[2]

-

Concentrate the filtrate to ~20% of its original volume.

-

Add Hexanes (equal volume to original DCM) to precipitate triphenylphosphine oxide (

).[2] Stir vigorously for 30 minutes. -

Filter off the white solid (

).[2]

-

-

Purification:

Mechanistic Visualization

The following diagram illustrates the catalytic cycle and activation mechanism.

Caption: Mechanistic pathway of the Appel reaction showing the activation of the alcohol by the iodophosphonium salt.[1][2]

Protocol B: Mesylate Displacement (Process Scale)

This route avoids the generation of stoichiometric triphenylphosphine oxide waste, making it superior for larger batches.[2]

Step 1: Mesylation

Reaction:

-

Setup: 1L RBF,

atm, 0 °C. -

Procedure: Dissolve 2-Isopropoxyethanol (1.0 equiv) and Triethylamine (1.5 equiv) in DCM (10 vol).

-

Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.[2]

-

Workup: After 2 hours, wash with 1M HCl, saturated

, and brine. Dry and concentrate. -

Result: The crude mesylate is typically pure enough (>95%) for the next step.

Step 2: Finkelstein Iodination

Reaction:

-

Solvent: Dissolve the crude mesylate in Acetone (5 vol).

-

Reagent: Add Sodium Iodide (NaI) (2.0 equiv).

-

Conditions: Reflux for 12–18 hours.

-

Self-Validating Check: A white precipitate (Sodium Mesylate) will form as the reaction proceeds.[2]

-

-

Workup: Cool, filter off the solids, and concentrate the acetone. Redissolve the residue in Ether/Hexanes, wash with Sodium Thiosulfate (to remove iodine color), and water.[1][2]

-

Purification: Distillation (as in Protocol A).

Workflow Diagram

Caption: Comparative workflow for the two synthesis protocols, converging at the purification stage.

Analytical Data & Characterization

| Parameter | Expected Value/Observation |

| Appearance | Colorless to pale yellow liquid (darkens upon storage over Cu wire).[1] |

| Boiling Point | ~75–80 °C at 15 mmHg (Estimated); ~170 °C at 760 mmHg.[1] |

| Density | ~1.45 g/mL |

| Stability | Light sensitive.[1][3] Store over copper wire in amber glass at 4 °C. |

Safety & Handling

-

Alkylating Agent: Primary alkyl iodides are potent alkylating agents. They are potential carcinogens and should be handled exclusively in a fume hood with proper PPE (gloves, goggles).[2]

-

Incompatibility: Avoid contact with strong oxidizers and strong bases.

-

Waste Disposal: All aqueous washes containing iodine/thiosulfate and organic layers must be disposed of in halogenated waste containers.

References

-

Appel Reaction Mechanism & Scope

-

General Iodination Protocols (Finkelstein)

-

Physical Properties of 2-Isopropoxyethanol

-

Properties of Alkyl Iodides (Reference for Estimation)

-

Synthesis of Related Iodo-Ethers

Sources

- 1. 2-ISOPROPOXYETHANOL synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Isopropyl iodide - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-[2-(2-Chloroethoxy)ethoxy]propane | C7H15ClO2 | CID 15171481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Reaction conditions for alkylation using 2-(2-Iodoethoxy)propane

Application Note: Reaction Conditions for Alkylation using 2-(2-Iodoethoxy)propane

Executive Summary & Reagent Profile

2-(2-Iodoethoxy)propane (CAS: 101088-66-0) is a specialized alkylating agent used to introduce the 2-isopropoxyethyl motif. This moiety acts as a short, lipophilic polyethylene glycol (PEG) spacer capped with an isopropyl group. It is frequently employed in medicinal chemistry to modulate the LogP (lipophilicity) and solubility of phenolic or amine-bearing pharmacophores without introducing the metabolic liability of a simple alkyl chain.

Critical Technical Insight: While available commercially, primary alkyl iodides with ether linkages are prone to homolytic cleavage (discoloration) and hydrolysis upon storage. The "Gold Standard" protocol recommended herein involves either freshly distilling the reagent or generating it in situ from the more stable chloro-analog (2-(2-chloroethoxy)propane) via Finkelstein exchange. This ensures maximum electrophilicity and yield.

Physical Properties (Predicted/Analogous)

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 214.05 g/mol | Significant mass increase vs. Chloro analog (122.6 g/mol ) |

| Boiling Point | ~175-180°C (dec.)[1] | Do not distill at atm.[1] pressure. Use high vacuum (<5 mmHg) if isolation is required. |

| Density | ~1.4 - 1.5 g/mL | Estimated based on alkyl iodide trends.[1] |

| Solubility | DCM, THF, DMF, MeCN | Immiscible with water.[1] |

| Stability | Low | Light sensitive.[1] Store over Cu wire in amber glass at 4°C. |

Mechanistic Grounding

The alkylation proceeds via a classical

The "Finkelstein Advantage":

Direct use of the iodo-reagent is faster than the bromo- or chloro-analogs. However, if the reagent is degraded (brown color indicating

-

Recommendation: If using the chloro-analog precursor, adding catalytic KI or NaI (10-20 mol%) creates a catalytic cycle where the alkyl chloride is converted to the more reactive alkyl iodide in situ.

Figure 1: General

Experimental Protocols

Protocol A: O-Alkylation of Phenols (Standard Conditions)

Best for: Tyrosine residues, phenolic drug scaffolds, and aromatic alcohols.

Reagents:

-

Substrate: 1.0 equiv.

-

2-(2-Iodoethoxy)propane: 1.2 – 1.5 equiv.

-

Base:

(3.0 equiv) or -

Solvent: DMF (anhydrous) or Acetonitrile (MeCN).[1]

Step-by-Step:

-

Activation: In a flame-dried flask, dissolve the phenolic substrate in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add powdered

. Stir at Room Temperature (RT) for 15 minutes. The solution may change color (phenolate formation). -

Addition: Add 2-(2-Iodoethoxy)propane dropwise via syringe.

-

Expert Tip: If the reagent is dark brown, pass it through a small plug of basic alumina or wash with dilute

immediately before use.

-

-

Reaction: Heat to 60°C . Monitor by TLC/LCMS.

-

Typical Time: 2–6 hours.

-

-

Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with brine. Dry over

.[3]

Protocol B: The "Finkelstein-Assisted" Alkylation (Recommended)

Best for: Cost-efficiency and ensuring reagent quality. Uses the cheaper Chloro-analog.

Reagents:

-

Substrate: 1.0 equiv.

-

2-(2-Chloroethoxy)propane: 1.5 equiv.

-

Sodium Iodide (NaI): 0.2 equiv (Catalytic) or 1.5 equiv (Stoichiometric).[1]

-

Base:

(2.0 equiv). -

Solvent: Acetone (if low temp) or DMF (if high temp required).

Step-by-Step:

-

Dissolve substrate and 2-(2-chloroethoxy)propane in DMF.

-

Add

and NaI. -

Heat to 80°C .

-

Mechanism: NaI converts the alkyl chloride to the alkyl iodide in situ. The substrate reacts with the iodide, regenerating

, which continues the cycle.

Decision Logic & Troubleshooting

Use the following workflow to determine the optimal conditions for your specific substrate.

Figure 2: Optimization logic for alkylation workflows.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Reagent hydrolysis or degradation ( | Use fresh reagent.[1] Add 0.5 eq NaI to reaction mixture. Increase temp to 80°C. |

| Darkening of Rxn Mixture | Iodine ( | Add 10% Sodium Thiosulfate ( |

| Elimination Product | Base is too strong/bulky. | The ethoxy-propane tail can undergo E2 elimination to form the vinyl ether.[1] Avoid t-BuOK or NaH. Stick to Carbonates. |

| O- vs C-Alkylation | Ambident nucleophile (e.g., Phenol).[1] | Use "Hard" conditions (Polar Aprotic solvent like DMF) to favor O-alkylation.[1] |

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989.

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanistic grounding for and Nucleophilicity).

-

PubChem Compound Summary. 2-(2-Chloroethoxy)propane (CAS 13830-12-1). National Center for Biotechnology Information. Link (Source for physical property analogs).[1]

-

BenchChem Protocols. Synthesis of PEG-linkers and Ethoxy-derivatives. (General reference for handling PEG-like alkyl halides). Link[1]

Sources

2-(2-Iodoethoxy)propane as a nucleophilic substitution reagent

An In-Depth Guide to 2-(2-Iodoethoxy)propane as a Nucleophilic Substitution Reagent

Introduction

In the landscape of modern organic synthesis, the introduction of specific ether functionalities is a cornerstone of molecular design, particularly in the fields of pharmaceutical development and materials science. 2-(2-Iodoethoxy)propane emerges as a highly efficient and versatile alkylating agent for installing the isopropoxyethyl group onto a wide range of nucleophiles. This guide provides a comprehensive overview of its reactivity, detailed experimental protocols, and the underlying mechanistic principles that govern its application.

The structure of 2-(2-Iodoethoxy)propane is optimized for nucleophilic substitution. It features a primary alkyl iodide, which is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions due to minimal steric hindrance and the superb leaving group ability of iodide.[1][2] This combination allows for efficient reactions with a diverse array of nucleophiles under relatively mild conditions, making it a valuable tool for researchers and synthetic chemists.

Chemical Properties and Reactivity Profile

Understanding the physicochemical properties of 2-(2-Iodoethoxy)propane is essential for its effective use. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from its chloro-analog, 2-(2-chloroethoxy)propane, and general chemical principles.

| Property | Value (Estimated) | Notes |

| Molecular Formula | C₅H₁₁IO | |

| Molecular Weight | 214.04 g/mol | |

| Appearance | Colorless to light yellow liquid | Alkyl iodides can discolor upon storage due to light-induced decomposition. |

| Boiling Point | > 150 °C | Expected to be significantly higher than the chloro-analog due to the heavier iodine atom. |

| Reactivity | High | The carbon-iodine bond is weak and highly polarizable, making iodide an excellent leaving group.[3] |

The key to the utility of 2-(2-Iodoethoxy)propane lies in its reactivity, which is dominated by the SN2 mechanism. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs.[2][4] This mechanism is highly favored for primary alkyl halides like 2-(2-Iodoethoxy)propane because the reaction center is sterically accessible, leading to faster reaction rates compared to more substituted halides.[2][5]

Mechanism of Action: The SN2 Pathway

The reaction of 2-(2-Iodoethoxy)propane with a nucleophile (Nu⁻) proceeds via a classic SN2 backside attack.[5] The nucleophile approaches the carbon atom bearing the iodine from the side opposite to the C-I bond.[2][5] This approach minimizes steric repulsion and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).[6]

The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.[5][6] As the new C-Nu bond forms, the C-I bond simultaneously breaks.[4] This concerted process results in an inversion of stereochemistry at the reaction center, famously compared to an umbrella flipping inside out in a strong wind.[5] While 2-(2-Iodoethoxy)propane itself is achiral, this stereochemical consideration is critical when the resulting product has a new stereocenter.

Caption: SN2 reaction mechanism of 2-(2-Iodoethoxy)propane.

Application Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for preparing ethers and is the primary application for 2-(2-Iodoethoxy)propane.[7][8] The following protocol details the synthesis of an isopropoxyethyl ether from a generic primary alcohol, a common procedure in drug development and medicinal chemistry.

Protocol 1: Synthesis of an O-Alkylated Product

This protocol describes the reaction of 2-(2-Iodoethoxy)propane with a primary alcohol (R-OH) to form the corresponding ether (R-O-CH₂CH₂OCH(CH₃)₂).

Materials and Reagents

| Reagent/Material | Purpose | Typical Molar Eq. |

| Primary Alcohol (R-OH) | Nucleophile Precursor | 1.0 |

| Sodium Hydride (NaH), 60% in mineral oil | Strong Base | 1.2 |

| 2-(2-Iodoethoxy)propane | Electrophile | 1.1 - 1.5 |

| Anhydrous Tetrahydrofuran (THF) | Reaction Solvent | - |

| Saturated NH₄Cl (aq) | Quenching Agent | - |

| Diethyl Ether | Extraction Solvent | - |

| Brine | Washing Agent | - |

| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - |

Step-by-Step Methodology

-

Flask Preparation: Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser.

-

Solvent Addition: Add anhydrous THF via syringe to suspend the sodium hydride. Cool the suspension to 0 °C using an ice bath.

-

Alkoxide Formation: Dissolve the primary alcohol (1.0 eq.) in a separate flask with anhydrous THF. Add this solution dropwise to the NaH suspension via the dropping funnel.[9] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen gas evolution ceases. This indicates the complete formation of the sodium alkoxide.[9]

-

Alkylation: Cool the reaction mixture back down to 0 °C. Add 2-(2-Iodoethoxy)propane (1.1 - 1.5 eq.) dropwise. After addition, allow the reaction to warm to room temperature and then heat to reflux (typically 60-65 °C).[7]

-

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.[10]

-

Extraction: Transfer the mixture to a separatory funnel and dilute with water. Extract the aqueous layer three times with diethyl ether.[11]

-

Purification: Combine the organic extracts and wash sequentially with water and then brine to remove residual salts and solvent.[7][11] Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.[11]

-

Final Purification: The resulting crude product can be further purified by flash column chromatography on silica gel to yield the pure ether.

Caption: Experimental workflow for Williamson ether synthesis.

Quantitative Data Summary

The efficiency of the Williamson ether synthesis using 2-(2-Iodoethoxy)propane depends on the nucleophile and reaction conditions. The following table provides representative data based on analogous reactions.[11]

| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Primary Alcohol | NaH | THF | 65 (Reflux) | 4 - 8 | 75 - 90 |

| Phenol | K₂CO₃ | DMF | 80 | 6 - 12 | 80 - 95 |

| Thiophenol | NaH | THF | 65 (Reflux) | 2 - 4 | >90 |

| Secondary Alcohol | NaH | THF | 65 (Reflux) | 8 - 16 | 50 - 70 |

Note: Yields with secondary alcohols may be lower due to competing E2 elimination reactions, a common issue with sterically hindered substrates.[8][9]

Safety and Handling

Proper safety precautions are mandatory when working with 2-(2-Iodoethoxy)propane and its reagents.

-

2-(2-Iodoethoxy)propane: While a specific Safety Data Sheet (SDS) is not available, it should be handled as a hazardous chemical. Its chloro-analog is classified as highly flammable, toxic if swallowed, and toxic if inhaled.[12] Alkyl iodides are often lachrymators and are sensitive to light. Handle in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

-

Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.[9]

-

Solvents: Anhydrous THF and diethyl ether are highly flammable liquids.[14][15] Keep away from ignition sources and use in a well-ventilated area.[16]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | 1. Incomplete alkoxide formation. 2. Reagent degradation (e.g., moisture). 3. Insufficient reaction time/temperature. | 1. Ensure complete reaction of alcohol with base (cessation of H₂ bubbling). 2. Use freshly opened anhydrous solvents and high-quality reagents. 3. Increase reaction time or temperature moderately; monitor by TLC. |

| Elimination Byproduct (Alkene) | Reaction with a sterically hindered nucleophile (e.g., secondary or tertiary alcohol). | This is an inherent limitation of the SN2 reaction.[10] Consider alternative synthetic routes if elimination is the major pathway. |

| Starting Material Remains | 1. Insufficient amount of base or electrophile. 2. Poorly reactive nucleophile. | 1. Re-check stoichiometry; use a slight excess of base and electrophile. 2. Use a more polar aprotic solvent like DMF to increase reaction rate. |

References

- Benchchem. An In-depth Technical Guide to the Synthesis of 3-(2-Chloroethoxy)prop-1-ene via Williamson Ether Synthesis. Benchchem.

- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.

- Wikipedia. SN2 reaction. Wikipedia.

- Benchchem. Application Notes and Protocols for Williamson Ether Synthesis with 1-Iodopropane. Benchchem.

- Chemistry Student. Nucleophilic Substitution of Halogenoalkanes with Hydroxide Ions, OH- (A-level Chemistry). YouTube.

- Benchchem. Application Notes and Protocols for the Williamson Ether Synthesis of 2-Adamantyl Ethers. Benchchem.

- All 'Bout Chemistry. Stereochemical Aspects Of Nuclephilic Substitution Reactions - Haloalkanes And Haloarenes #22. YouTube.

- Master Organic Chemistry. The SN2 Reaction Mechanism. Master Organic Chemistry.

- PubChem - NIH. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540. PubChem.

- Chemistry LibreTexts. 18.3: Preparing Ethers. Chemistry LibreTexts.

- Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. Chemguide.

- ChemicalBook. 2,2-Diethoxypropane - Safety Data Sheet. ChemicalBook.

- ECHEMI. 2,2-Diethoxypropane SDS, 126-84-1 Safety Data Sheets. ECHEMI.

- Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts.

- Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry.

- Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps.

- Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts.

- Google Patents. JPS58109441A - Process for producing 2-(2'-chloroethoxy)ethanol. Google Patents.

- TCI AMERICA. 2,2-Diethoxypropane | 126-84-1. TCI AMERICA.

- ResearchGate. Synthesis technology of tetraethoxypropane. ResearchGate.

- Chemos GmbH & Co.KG. Safety Data Sheet: 2-Ethoxypropanol. Chemos GmbH & Co.KG.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. SN2 reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-(2-Chloroethoxy)propane | C5H11ClO | CID 8022540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemicalbook.com [chemicalbook.com]

- 14. echemi.com [echemi.com]

- 15. 2,2-Diethoxypropane | 126-84-1 | TCI AMERICA [tcichemicals.com]

- 16. chemos.de [chemos.de]

Installing isopropoxyethyl group on heterocycles protocol

Executive Summary

The 2-isopropoxyethyl group (

This guide provides a validated, self-contained technical protocol for installing this group onto Nitrogen-heterocycles (e.g., indoles, pyrazoles, imidazoles). It prioritizes two pathways:

-

Nucleophilic Substitution (

): Using 2-isopropoxyethyl tosylate or bromide. -

Mitsunobu Reaction: Direct coupling with 2-isopropoxyethanol.

Strategic Decision Framework

Before initiating synthesis, select the optimal pathway based on the acidity (pKa) of the heterocycle and the stability of the substrate.

Figure 1: Decision matrix for selecting the installation protocol.

Part 1: Preparation of Reagents

Commercially available 2-isopropoxyethanol (CAS: 109-59-1) is the common precursor for all alkylating agents described below.

Protocol 1.1: Synthesis of 2-Isopropoxyethyl 4-methylbenzenesulfonate (Tosylate)

Why this route? The tosylate is a crystalline or high-boiling oil that is safer to handle than the volatile bromide and less prone to elimination during storage.

Reagents:

-

2-Isopropoxyethanol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Triethylamine (

) (1.5 equiv) or Pyridine -

DMAP (0.1 equiv) - Catalyst

-

Dichloromethane (DCM) - Solvent

Step-by-Step:

-

Setup: Charge a round-bottom flask with 2-isopropoxyethanol (e.g., 10.4 g, 100 mmol) and DCM (100 mL). Cool to 0 °C.

-

Addition: Add

(20.9 mL, 150 mmol) and DMAP (1.2 g, 10 mmol). -

Reaction: Add TsCl (22.9 g, 120 mmol) portion-wise over 15 minutes to control exotherm.

-

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Quench with water (50 mL). Separate organic layer.[1] Wash with 1M HCl (2 x 50 mL) to remove amines, then sat.

and brine. -

Purification: Dry over

, filter, and concentrate. The crude oil is often sufficiently pure (>95%). If necessary, purify via flash chromatography (0-20% EtOAc in Hexane).-

Target Product: Colorless oil or low-melting solid.

-

Protocol 1.2: Synthesis of 1-Bromo-2-isopropoxyethane

Why this route? Alkyl bromides are more reactive than tosylates in some sterically hindered systems.

Reagents:

-

2-Isopropoxyethanol (1.0 equiv)

-

Phosphorus Tribromide (

) (0.4 equiv) -

DCM or

Step-by-Step:

-

Setup: Dissolve 2-isopropoxyethanol (100 mmol) in DCM (50 mL) at 0 °C under

. -

Addition: Add

(40 mmol) dropwise. Caution: Exothermic.[2] -

Reflux: Warm to RT, then reflux for 2 hours.

-

Workup: Pour onto ice/water. Extract with DCM.[3] Wash with

. -

Distillation: Dry and concentrate. Distill under reduced pressure (approx. bp 40-45 °C at 66 mmHg) to obtain the clear liquid bromide.

Part 2: Installation Protocols

Protocol 2.1: General Base-Mediated Alkylation ( )

Scope: Indoles, Pyrazoles, Pyrroles, Piperazines.

Reagents:

-

Electrophile (Tosylate 1.1 or Bromide 1.2) (1.2 – 1.5 equiv)

-

Base:

-

Strong (for Indoles/Pyrroles): Sodium Hydride (NaH, 60% dispersion) (1.2 equiv)

-

Mild (for Pyrazoles/Imidazoles): Cesium Carbonate (

) (2.0 equiv)

-

-

Solvent: DMF (anhydrous) or Acetonitrile (MeCN)

Step-by-Step (NaH Method):

-

Deprotonation: Dissolve the heterocycle in anhydrous DMF (0.2 M concentration) under argon. Cool to 0 °C. Add NaH portion-wise. Stir for 30 min at 0 °C (gas evolution

must cease). -

Alkylation: Add the electrophile (dissolved in minimal DMF) dropwise.

-

Reaction: Warm to RT and stir.

-

Optimization: If sluggish, heat to 60 °C.

-

Monitoring: LCMS usually shows M+87 mass shift (Isopropoxyethyl group).

-

-

Workup: Carefully quench with

(excess NaH will bubble). Extract with EtOAc.[6] Wash organic layer extensively with -

Purification: Flash chromatography.

Step-by-Step (

-

Mix: Combine heterocycle,

, and electrophile in MeCN or DMF. -

Heat: Heat to 60–80 °C in a sealed vial for 4–16 hours.

-

Filter: Filter off inorganic salts. Concentrate and purify.

Protocol 2.2: Mitsunobu Reaction

Scope: Acidic heterocycles (Imides, Tetrazoles, some Indoles) where alkylation is difficult.

Reagents:

-

Heterocycle (1.0 equiv)

-

2-Isopropoxyethanol (1.2 equiv)

-

Triphenylphosphine (

) (1.5 equiv) -

DIAD or DEAD (1.5 equiv)

-

Solvent: THF or Toluene

Step-by-Step:

-

Setup: Dissolve Heterocycle, Alcohol, and

in anhydrous THF (0.1 M) under -

Addition: Add DIAD dropwise over 10–20 minutes. The yellow color should fade between drops.

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT overnight.

-

Workup: Concentrate directly.

-

Purification: Triturate with

/ Hexane to precipitate Triphenylphosphine oxide (

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Conversion | Elimination of electrophile | The isopropoxyethyl group has a |

| Regioselectivity (Pyrazoles) | Tautomeric equilibrium | Alkylation typically favors the less sterically hindered nitrogen (N1) or the nitrogen with the highest electron density depending on conditions.[2] Switch solvent (DMF vs THF) or use steric bulk to direct. |

| O-Alkylation vs N-Alkylation | Ambident nucleophile (e.g., Pyridones) | Solvent Control: Polar aprotic (DMF) favors N-alkylation (charge control).[2] Non-polar/Ag salts favor O-alkylation. |

| Product is an Oil/Gum | Lipophilic nature of group | The isopropoxyethyl group lowers melting points.[2] Isolate as HCl or TFA salt to obtain a solid. |

References

-

Synthesis of 2-methoxyethyl tosylate (Analogous Protocol): PrepChem. "Synthesis of 2-methoxyethyl tosylate." Available at: [Link] (Accessed Oct 2023).

-

Mitsunobu Reaction Mechanism & Protocol: Organic Chemistry Portal. "Mitsunobu Reaction."[7] Available at: [Link]

-

Alkylation of Heterocycles (General Review): Ciriminna, R. et al. "Alkylation of Nitrogen Heterocycles: A Review." Molecules, 2022.[8][9] (Contextual grounding for

usage).

Sources

- 1. CN102791680A - Process for preparation of alkyl methanesulfonate solution - Google Patents [patents.google.com]

- 2. Propane, 1-bromo-2-methyl- (CAS 78-77-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Isopropylethanediol | C5H12O2 | CID 7996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. US7375233B2 - Process for the preparation of zonisamide and the intermediates thereof - Google Patents [patents.google.com]

- 6. Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 8. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-(2-Iodoethoxy)propane

Executive Summary: The "Double Threat" Mechanism

2-(2-Iodoethoxy)propane (an iodo-ether) presents a unique stability challenge compared to standard alkyl halides. It is susceptible to two distinct but synergistic degradation pathways:

-

Photolytic Instability (Primary): The Carbon-Iodine (C-I) bond is relatively weak (

53 kcal/mol). Exposure to UV or visible light causes homolytic cleavage, generating iodine radicals ( -

Ether Peroxidation (Secondary): The ether linkage (

) is prone to auto-oxidation upon exposure to air, forming hydroperoxides. These peroxides can chemically oxidize the iodide to iodine, accelerating the degradation even in the absence of light.

Symptoms of Failure:

-

Color Change: Clear/Colorless

Pink -

Precipitate: Formation of polymeric solids or copper iodide (if stabilized).

The Mechanism of Failure

Understanding the degradation pathway is critical for implementing the correct preventative measures. The iodine generated acts as an autocatalyst, meaning the degradation accelerates over time if not checked.

Diagram 1: Photolytic & Oxidative Degradation Pathway

Figure 1: The dual-pathway degradation mechanism showing how light and oxygen synergistically produce free iodine.

Storage & Handling Protocols (Prevention)

To prevent decomposition, you must interrupt the pathways identified above. The following protocol is the Gold Standard for long-term storage of sensitive iodo-ethers.

Protocol A: The "Copper-Argon" Storage System

Principle:

-

Amber Glass: Blocks <450nm light (prevents homolysis).

-

Copper Stabilizer: Sacrificial metal that reacts with free

to form insoluble Copper(I) Iodide ( -

Argon: Heavier than air; forms a better blanket than Nitrogen to prevent ether peroxidation.

Step-by-Step Implementation:

-

Container Selection: Use a borosilicate Amber Vial with a PTFE-lined screw cap.

-

Stabilizer Preparation:

-

Obtain high-purity Copper wire (or turnings).

-

Critical Step: Acid wash the copper (dilute HCl) to remove surface oxides, rinse with water, then acetone, and dry under vacuum. Bright, shiny copper is required.

-

Add 1-2 strands of copper wire into the vial.

-

-

Transfer: Syringe the 2-(2-Iodoethoxy)propane into the vial under an inert atmosphere.

-

Blanketing: Purge the headspace with Argon for 30-60 seconds.

-

Seal & Store: Seal tightly with Parafilm. Store at -20°C .

Comparative Stability Data

| Storage Condition | Expected Shelf Life | Visual Indicator of Failure |

| Clear Vial, Room Temp, Air | < 1 Week | Dark Brown Liquid |

| Amber Vial, 4°C, Air | 1-2 Months | Light Pink/Yellow Tint |

| Amber Vial, -20°C, Argon, Copper | > 12 Months | Remains Colorless / Cu turns Black |

Remediation Protocol (The "Rescue" Wash)

If your compound has already turned pink or brown, it contains free iodine (

Reagents Needed:

-

Sodium Thiosulfate (

) - 10% aqueous solution. -

Diethyl Ether or Ethyl Acetate (extraction solvent).

-

Magnesium Sulfate (

) - drying agent.

Diagram 2: Purification Workflow

Figure 2: Workflow to remove free iodine using sodium thiosulfate reduction.

Detailed Procedure:

-

Dilution: Dissolve the crude material in an organic solvent (e.g., Diethyl Ether).

-

The Wash: Shake the organic layer with 10% Sodium Thiosulfate solution.

-